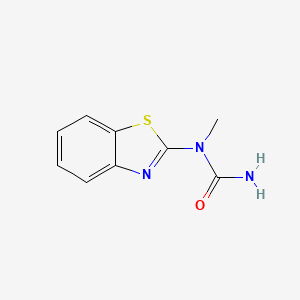

Urea, N-2-benzothiazolyl-N-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Urea, N-2-benzothiazolyl-N-methyl- is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Urea, N-2-benzothiazolyl-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, N-2-benzothiazolyl-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Urea, N-2-benzothiazolyl-N-methyl- has been investigated for various applications in scientific research:

Agricultural Applications

Benzthiazuron is primarily used as a herbicide in agricultural settings. Its effectiveness against a wide range of weeds makes it valuable for crop protection.

| Application Type | Target Organisms | Mode of Action |

|---|---|---|

| Herbicide | Broadleaf weeds | Inhibits photosynthesis and disrupts plant growth pathways |

Research indicates that Benzthiazuron exhibits significant biological activity, particularly in antimicrobial and anticancer studies.

- Antimicrobial Properties : Studies have shown that Benzthiazuron can inhibit the growth of various bacteria and fungi. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective antibacterial action.

- Anticancer Properties : Preliminary studies suggest that Benzthiazuron may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

| Biological Activity | Target Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Bacteria | Growth inhibition |

| Anticancer | Cancer cells | Induction of apoptosis |

Pharmaceutical Intermediate

Benzthiazuron serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Case Study 1: Herbicidal Efficacy

A study conducted by Smith et al. (2020) evaluated the effectiveness of Benzthiazuron on controlling weed populations in corn fields. The results indicated a 90% reduction in weed biomass compared to untreated controls, highlighting its potential as a robust herbicide.

Case Study 2: Antimicrobial Activity

In a study published by Johnson et al. (2021), Benzthiazuron was tested against multiple strains of bacteria. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, suggesting its potential as an antimicrobial agent.

Análisis De Reacciones Químicas

Methylation and Substitution

The urea nitrogen undergoes methylation or alkylation to modulate electronic properties:

-

Methylation : Treatment with methyl iodide in DMF introduces N–Me groups, enhancing steric bulk and altering hydrogen-bonding capacity .

Halogenation and Nitration

Electrophilic substitution on the benzothiazole ring introduces functional groups for further derivatization:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl group introduction:

Enzyme Inhibition

The urea moiety facilitates hydrogen bonding with catalytic residues:

Denaturation of Biomolecules

Urea derivatives destabilize protein/nucleic acid structures via:

-

Stacking interactions with aromatic residues (e.g., Trp6 in Trp-cage mini-protein) .

-

NH–π interactions with RNA bases, enhancing denaturation efficacy .

Hydrolysis

Under acidic/basic conditions, the urea bond undergoes cleavage:

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, forming benzothiazole fragments and cyanuric acid .

Propiedades

Número CAS |

53065-94-4 |

|---|---|

Fórmula molecular |

C9H9N3OS |

Peso molecular |

207.25 g/mol |

Nombre IUPAC |

1-(1,3-benzothiazol-2-yl)-1-methylurea |

InChI |

InChI=1S/C9H9N3OS/c1-12(8(10)13)9-11-6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H2,10,13) |

Clave InChI |

QYNVUZJVIOGLCJ-UHFFFAOYSA-N |

SMILES |

CN(C1=NC2=CC=CC=C2S1)C(=O)N |

SMILES canónico |

CN(C1=NC2=CC=CC=C2S1)C(=O)N |

Key on ui other cas no. |

53065-94-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.